molecular formula C17H16N6O B2782066 1-(2'-methyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H,2'H-[3,3'-bipyrazol]-1-yl)ethanone CAS No. 1172417-02-5

1-(2'-methyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H,2'H-[3,3'-bipyrazol]-1-yl)ethanone

Cat. No. B2782066
CAS RN: 1172417-02-5
M. Wt: 320.356
InChI Key: UQQBPVWTRLWTLT-UHFFFAOYSA-N
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Description

The compound “1-(2’-methyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H,2’H-[3,3’-bipyrazol]-1-yl)ethanone” is a derivative of quinoxaline . Quinoxaline derivatives are used in various fields due to their diverse biological activities .


Synthesis Analysis

The synthesis of quinoxaline derivatives often involves the condensation of ortho-diamines with 1,2-diketones . A recent study reported a “refreshed” synthesis of the [1,2,3]-triazolo [1,5- a ]quinoxalin-4 (5 H )-one core, using eco-compatible catalysts and reaction conditions .


Chemical Reactions Analysis

The chemical reactions involving quinoxaline derivatives are diverse. For instance, a study reported the selective alkylation of quinoxalin-2 (1 H )-one with a broad class of hydrocarbons .

Scientific Research Applications

Heterogeneous Catalysis Reactions

Quinoxalin-2(1H)-ones, which include the compound , have attracted great interest due to their wide applications in pharmaceutical and materials fields, especially in recyclable heterogeneous catalytic reactions for direct C–H functionalisation . This involves six major types of heterogeneous catalysts .

Pharmaceutical Applications

The compound is a part of the quinoxalin-2(1H)-ones family, which has been reported to have wide applications in the pharmaceutical field . They have been used in the development of various drugs due to their biological activities.

Materials Chemistry

Quinoxalin-2(1H)-ones have applications in materials chemistry . They are used in the development of new materials, contributing to the advancement of materials science.

Direct C–H Functionalization

The compound can be used in direct C–H functionalization . This process involves the direct conversion of a C–H bond of an organic molecule to a C–C, C–N, C–O, or C–X bond using a suitable catalyst .

Antimicrobial Evaluation

The [1,2,3]-triazolo [1,5-a]quinoxalin-4(5H)-one scaffold, which includes the compound , has been used in the synthesis of novel biologically relevant compounds such as antibacterial, anti-HIV, antitrypanosomal, antiallergic, antifungal, cardiovascular, antileishmanial, and chemotherapeutic agents .

Green and Sustainable Reaction Methods

The compound can contribute to the development of green and sustainable reaction methods for quinoxalin-2(1H)-ones . This is particularly important in the context of environmental sustainability and green chemistry .

Future Directions

The future directions in the research of quinoxaline derivatives involve the development of efficient and versatile protocols for their functionalization . This could lead to the discovery of novel biologically active compounds with potential applications in drug design .

properties

IUPAC Name

1-[5-(2-methylpyrazol-3-yl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O/c1-11(24)23-17(10-15(21-23)16-5-6-20-22(16)2)12-3-4-13-14(9-12)19-8-7-18-13/h3-9,17H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQQBPVWTRLWTLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC=NN2C)C3=CC4=NC=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2'-methyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H,2'H-[3,3'-bipyrazol]-1-yl)ethanone

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